REACTION_CXSMILES
|
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.Cl.CS([C:18]1[CH:19]=[C:20]([NH2:24])[CH:21]=[CH:22][CH:23]=1)(=O)=O.[N-]=C=O.ClC1C=CC(CC2CC3N(CC(N)C)C(CC3)C2)=CC=1>C(Cl)Cl>[CH:22]12[CH2:23][CH2:18][CH:19]([CH:5]([OH:11])[CH2:21]1)[CH2:20][NH:24]2 |f:1.2|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)(=O)C=1C=C(C=CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
TEA
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
2-[3-(4-chlorobenzyl)-8-aza-bicyclo[3.2.1]oct-8-yl]-1-methyl-ethylamine
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CC2CC3CCC(C2)N3CC(C)N)C=C1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the organic layer was washed with Na2CO3 (sat.) twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
NaCl (sat.) and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude mixture was purified on a silica-gel column with 1% iPrNH2, 9% MeOH in EtOAc
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C12NCC(C(C1)O)CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |